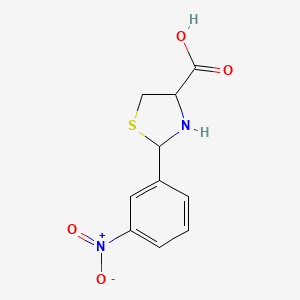

2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

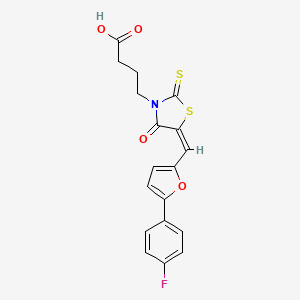

The compound “2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It likely contains a thiazolidine core (a five-membered ring containing nitrogen and sulfur), a carboxylic acid group (-COOH), and a 3-nitrophenyl group (a benzene ring with a nitro group at the 3-position) .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could impact the reactivity of the phenyl ring. The carboxylic acid could participate in typical acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being a solid at room temperature, and it might be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Synthesis and Characterization for Antimicrobial Evaluation : 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds have shown significant biological activity, with some derivatives demonstrating notable effectiveness against specific microorganisms (Deep et al., 2014).

Cancer Research

- Potential in Anticancer Activity : Research has been conducted on thiazolidine derivatives, including 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, for their potential anticancer activities. These studies include the synthesis and evaluation of these compounds on different cancer cell lines, indicating their potential utility in cancer therapy (Bilgiçli et al., 2021).

Nitrite Trapping and Health Benefits

- Nitrite Trapping Agent and Health Implications : Thiazolidine-4-carboxylic acid, a related compound, has been identified as an effective nitrite trapping agent in the human body. This function is significant for blocking the formation of carcinogenic N-nitroso compounds, indicating its potential health benefits (Kurashima et al., 1990).

Geriatric Medicine

- Use in Geriatric Medicine : Thiazolidine-4-carboxylic acid has been studied for its potential use in geriatric medicine. It has been shown to have revitalizing effects on age-related biochemical variables in blood and tissues, suggesting its usefulness in addressing issues related to aging (Weber et al., 1982).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It’s known that similar compounds can bind with high affinity to their targets, leading to various biological effects .

Biochemical Pathways

Related compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c13-10(14)8-5-17-9(11-8)6-2-1-3-7(4-6)12(15)16/h1-4,8-9,11H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALHXESGFYVCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2694347.png)

![2-Chloro-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2694355.png)

![2-[(4-Fluorobenzyl)sulfonyl]benzoic acid](/img/structure/B2694356.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2694357.png)

![2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2694359.png)

![5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2694361.png)

![(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2694364.png)